Benzene, 1,3-bis(bromomethyl)-2-nitro-
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Overview
Description
Benzene, 1,3-bis(bromomethyl)-2-nitro- is an organic compound with the molecular formula C8H8Br2NO2. It is a derivative of benzene, where two bromomethyl groups and one nitro group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro- typically involves the bromomethylation of nitrobenzene derivatives. One common method is the bromination of 1,3-dimethyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(bromomethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(bromomethyl)-2-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using SnCl2 in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,3-bis(aminomethyl)-2-nitrobenzene.
Oxidation: Formation of 1,3-bis(formyl)-2-nitrobenzene or 1,3-bis(carboxyl)-2-nitrobenzene.
Scientific Research Applications
Benzene, 1,3-bis(bromomethyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(bromomethyl)-2-nitro- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition states during reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(chloromethyl)-2-nitro-: Similar structure but with chloromethyl groups instead of bromomethyl groups.
Benzene, 1,3-bis(methyl)-2-nitro-: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
Benzene, 1,3-bis(bromomethyl)-: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Benzene, 1,3-bis(bromomethyl)-2-nitro- is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
55324-01-1 |
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Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H,4-5H2 |
InChI Key |
XKKGDHHIEJLSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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